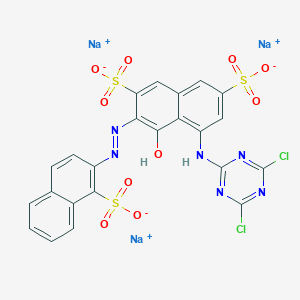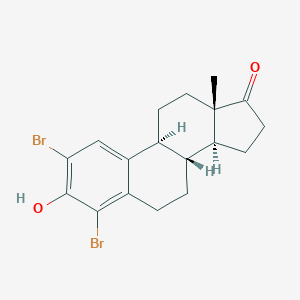![molecular formula C16H26N2O5 B116616 (2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester CAS No. 328086-54-0](/img/structure/B116616.png)
(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester” is a compound that involves the use of tert-butyloxycarbonyl (Boc) as a protecting group . The Boc group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are prepared from commercially available amino acids and used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .Molecular Structure Analysis
The molecular structure of this compound involves the use of a tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group that is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Chemical Reactions Analysis
The chemical reactions involving this compound include the transprotection of tertiary amines to tert-butyloxycarbonyl (Boc) derivatives under exocyclic N–C hydrogenolysis catalyzed by Pd/C . Mechanistic insights into the N-dealkylation of hindered tertiary amines under the unrecognized role of tert-butyloxycarbonyl anhydride (Boc2O) as an additive to effectively promote the exocyclic N–C hydrogenolysis of tertiary amines have been provided .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are related to its structure, which involves the use of a tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group that is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Aplicaciones Científicas De Investigación
Divergent Synthetic Applications
Rossi et al. (2007) demonstrated the divergent and solvent-dependent reactions of related compounds with enamines, leading to the synthesis of pyridazines, hydrazono-ethyl-pyrrolidinyl esters, and amino-pyrroles. This study highlights the compound's role in enabling versatile synthetic routes and elucidating reaction mechanisms through careful analysis of product structures and distributions, suggesting a potential for creating diverse molecular architectures for further research applications (Rossi et al., 2007).
Synthesis of Hydroxyproline Derivatives
Krishnamurthy et al. (2014) explored derivatives of related compounds for the efficient synthesis of hydroxyproline derivatives, a process crucial for the development of novel peptides and peptidomimetics. The research provides insights into stereoselective synthesis and potential applications in designing peptide-based therapeutics (Krishnamurthy et al., 2014).
Development of Edeine Analogs
Czajgucki et al. (2003) described methods for synthesizing orthogonally protected di-amino acids, useful for the syntheses of edeine analogs. This work provides a basis for the development of new antibiotics and bioactive compounds, showcasing the compound's utility in synthesizing biologically relevant molecules (Czajgucki et al., 2003).
Safety And Hazards
Direcciones Futuras
The future directions of this compound involve expanding the applicability of amino acid ionic liquids (AAILs) by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Propiedades
IUPAC Name |
ethyl (E,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5/c1-5-22-13(19)7-6-12(10-11-8-9-17-14(11)20)18-15(21)23-16(2,3)4/h6-7,11-12H,5,8-10H2,1-4H3,(H,17,20)(H,18,21)/b7-6+/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAJQFOSRMJUDQ-FNSAGKMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)
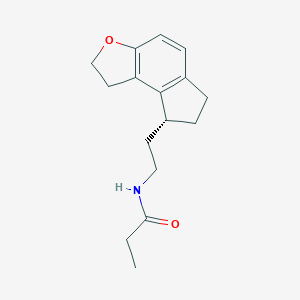
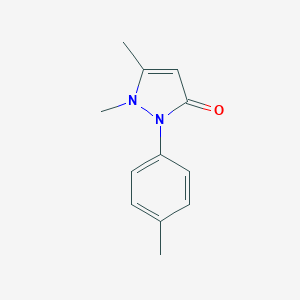
![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)

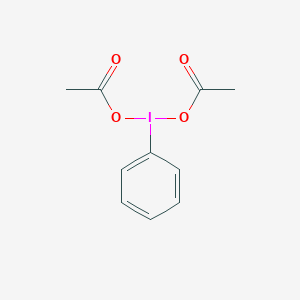

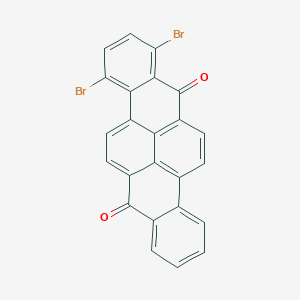

![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)
